molecular formula C12H14O3 B1302246 5-(3-Methylphenyl)-5-oxovaleric acid CAS No. 36978-51-5

5-(3-Methylphenyl)-5-oxovaleric acid

Cat. No.: B1302246
CAS No.: 36978-51-5
M. Wt: 206.24 g/mol
InChI Key: GSOIUFKUQPXOKP-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)-5-oxovaleric acid is an organic compound with a molecular formula of C12H14O3 It is a derivative of valeric acid, where the fifth carbon is substituted with a 3-methylphenyl group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methylphenyl)-5-oxovaleric acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbenzene with succinic anhydride, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the keto group can yield the corresponding alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Halogenation using bromine (Br) or chlorination using chlorine (Cl) in the presence of a catalyst like iron (Fe).

Major Products Formed:

    Oxidation: this compound can be oxidized to 5-(3-Methylphenyl)-5-oxopentanoic acid.

    Reduction: Reduction yields 5-(3-Methylphenyl)-5-hydroxyvaleric acid.

    Substitution: Halogenated derivatives such as 5-(3-Bromomethylphenyl)-5-oxovaleric acid.

Scientific Research Applications

5-(3-Methylphenyl)-5-oxovaleric acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of metabolic pathways involving aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The keto group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 5-Phenyl-5-oxovaleric acid
  • 5-(4-Methylphenyl)-5-oxovaleric acid
  • 5-(2-Methylphenyl)-5-oxovaleric acid

Comparison: 5-(3-Methylphenyl)-5-oxovaleric acid is unique due to the position of the methyl group on the aromatic ring, which can influence its reactivity and interaction with other molecules. Compared to 5-phenyl-5-oxovaleric acid, the presence of the methyl group can enhance hydrophobic interactions and alter the compound’s steric profile.

Biological Activity

5-(3-Methylphenyl)-5-oxovaleric acid is a compound of interest in biochemical research due to its potential biological activities. This article will explore its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a ketone functional group and an aromatic ring. This structural configuration is significant for its interaction with various biological targets.

Enzyme Interactions

The compound has been shown to interact with several enzymes, potentially acting as an inhibitor or modulator. It can bind to active sites of enzymes through non-covalent interactions such as hydrogen bonds and hydrophobic interactions, which can alter enzyme activity and influence metabolic pathways.

Cellular Effects

Studies indicate that this compound can impact cell signaling pathways. It may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in critical cellular processes such as growth, differentiation, and apoptosis.

The molecular mechanisms through which this compound exerts its effects include:

  • Enzyme Binding: The compound binds to enzyme active sites, affecting their functionality.
  • Gene Expression Modulation: It interacts with transcription factors, influencing the transcription of specific genes.
  • Metal Ion Chelation: The ability to chelate metal ions may enhance its reactivity and interactions with biomolecules.

Case Studies

  • Antimicrobial Activity : Research has identified that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies demonstrated a significant reduction in bacterial growth at specific concentrations.
  • Anticancer Potential : Preliminary studies suggest that the compound may have anticancer effects by inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
  • Toxicity Assessments : Toxicological studies indicate that while low doses can have therapeutic effects, higher concentrations may lead to cytotoxicity. This highlights the importance of dosage optimization in experimental applications.

Dosage Effects in Animal Models

Animal studies have shown variable effects based on dosage:

  • Low Doses : Therapeutic effects such as enzyme inhibition and modulation of signaling pathways.
  • High Doses : Increased toxicity, including cellular damage and metabolic disruption.

Metabolic Pathways

The compound undergoes metabolism primarily via cytochrome P450 enzymes, resulting in various metabolites that may retain or alter biological activity. Understanding these metabolic pathways is crucial for predicting the compound's behavior in biological systems.

Transport and Distribution

The transport mechanisms of this compound are influenced by its hydrophobicity and ability to form complexes with metal ions. These factors affect its distribution within tissues and cells, impacting its overall biological activity.

Subcellular Localization

The localization of this compound within cellular compartments is essential for its function. It may target specific organelles such as the nucleus or mitochondria, where it can exert distinct biochemical effects.

Properties

IUPAC Name

5-(3-methylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9-4-2-5-10(8-9)11(13)6-3-7-12(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOIUFKUQPXOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374986
Record name 5-(3-Methylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36978-51-5
Record name 5-(3-Methylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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